molecular formula C7H13N B13951294 1-Cyclohepten-1-amine CAS No. 75078-82-9

1-Cyclohepten-1-amine

Cat. No.: B13951294
CAS No.: 75078-82-9
M. Wt: 111.18 g/mol
InChI Key: LBOGZEQDXVHCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohepten-1-amine is a seven-membered cyclic amine containing a conjugated double bond within the cycloheptene ring. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol (CAS: 53907-56-5) . The compound is structurally characterized by a strained cycloheptene ring, which influences its reactivity and applications in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals.

Properties

CAS No.

75078-82-9

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

cyclohepten-1-amine

InChI

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h5H,1-4,6,8H2

InChI Key

LBOGZEQDXVHCJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)N

Origin of Product

United States

Preparation Methods

1-Cyclohepten-1-amine can be synthesized through several methods:

Chemical Reactions Analysis

1-Cyclohepten-1-amine undergoes various chemical reactions:

Scientific Research Applications

1-Cyclohepten-1-amine is an organic compound featuring a seven-membered cycloheptene ring with an amine functional group. Research indicates that this compound has a variety of applications across scientific disciplines.

Scientific Research Applications

1-Cyclohepten-1-amine has applications in chemistry, biology, medicine, and industry. The amine group can create hydrogen bonds and interact with active enzyme sites, potentially changing their activity. The double bond in the ring also allows for interactions with other molecules, affecting its reactivity and biological effects.

Chemistry

  • It is used as an intermediate in synthesizing complex organic molecules.
  • It serves as a building block in organic synthesis.

Biology

  • The compound is studied for its potential biological activity and interactions with enzymes.
  • It can be utilized to study amine-containing biomolecules and their interactions.
  • Some derivatives show antimicrobial activity, making them candidates for pharmaceutical applications.

Medicine

  • Research is ongoing to explore its potential as a pharmaceutical agent.
  • It is used in research into potential pharmaceutical applications, including the development of new drugs.

Industry

  • It is used in the production of specialty chemicals and materials.

Biological Activities and Pharmacological Effects

  • Antioxidant Activity: Compounds with similar structures can modulate oxidative stress by influencing glutathione levels in cells. Cycloheptene derivatives have been linked to decreased glutathione levels, suggesting a potential mechanism for their antioxidant effects.
  • Cytotoxicity: The compound has demonstrated cytotoxic effects in various cell lines and can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
  • Neuroprotective Effects: It may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against hypoxic conditions. Primary amines have demonstrated significant protective effects against light-induced acute retinal degeneration .

Study 1: Antioxidant Properties

Masukawa et al. (1989) investigated the effects of cycloheptene derivatives on glutathione metabolism in mice. Results indicated a significant depletion of brain glutathione levels following administration of cycloheptene compounds, correlating with increased survival rates under hypoxic conditions, suggesting a potential role in neuroprotection through antioxidant mechanisms.

Study 2: Cytotoxicity in Cancer Cells

A study published in the Journal of Organic Chemistry examined the cytotoxic effects of various cyclic amines, including 1-Cyclohepten-1-amine, on human cancer cell lines. The findings revealed that this compound induced cell death via ROS-mediated pathways, highlighting its potential as an anticancer agent.

Study 3: Neuroprotective Effects

Mechanism of Action

The mechanism of action of 1-Cyclohepten-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Cyclohepten-1-amine, enabling comparative analysis of their chemical properties, synthesis, and applications:

3-Cyclopenten-1-amine Hydrochloride (CAS: 91469-55-5)

  • Molecular Formula : C₅H₁₀NCl
  • Molecular Weight : 119.59 g/mol
  • Key Differences: Smaller five-membered ring with a double bond at the 3-position. Enhanced ring strain compared to cyclohepten-1-amine, leading to higher reactivity in nucleophilic substitutions . Used in the synthesis of β-amino alcohols but requires rigorous safety protocols due to hydrochloride salt formation .

1-(Aminomethyl)cyclobutanamine (CAS: 780747-61-7)

  • Molecular Formula : C₅H₁₂N₂
  • Molecular Weight : 100.16 g/mol
  • Key Differences :
    • Four-membered cyclobutane ring with dual amine groups.
    • Higher nitrogen content enhances coordination chemistry applications (e.g., ligand design) but reduces thermal stability .

2-(Cyclohex-1-en-1-yl)ethylamine (CAS: Not Provided)

  • Molecular Formula : C₁₃H₂₃N
  • Molecular Weight : 193.33 g/mol
  • Key Differences :
    • Combines cyclohexene and cyclopropane moieties, introducing steric hindrance and conformational rigidity.
    • Applications in asymmetric catalysis due to its chiral centers .

5-Methylhex-4-en-1-amine (CAS: 115610-15-6)

  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.20 g/mol
  • Key Differences :
    • Linear aliphatic chain with a terminal double bond and methyl substituent.
    • Lower boiling point and higher volatility compared to cyclic amines, favoring use in fragrance synthesis .

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ring Size Key Functional Groups
1-Cyclohepten-1-amine C₈H₁₅N 125.21 53907-56-5 7 Cycloheptene, amine
3-Cyclopenten-1-amine HCl C₅H₁₀NCl 119.59 91469-55-5 5 Cyclopentene, amine
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 780747-61-7 4 Cyclobutane, dual amine
5-Methylhex-4-en-1-amine C₇H₁₅N 113.20 115610-15-6 N/A Aliphatic, double bond

Biological Activity

1-Cyclohepten-1-amine, a cyclic amine, has garnered interest due to its potential biological activities. This compound's structure, characterized by a seven-membered ring with an amine functional group, suggests various interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

1-Cyclohepten-1-amine (C₇H₁₃N) is a cyclic compound with a molecular weight of approximately 111.19 g/mol. Its structure allows for unique reactivity patterns, particularly in interactions with biological macromolecules.

1. Anticancer Properties

Recent studies have indicated that compounds similar to 1-cyclohepten-1-amine exhibit anticancer properties through mechanisms involving topoisomerase inhibition. Topoisomerases are essential enzymes that facilitate DNA replication and transcription, and their inhibition can lead to cancer cell death. For instance, the substitution of various groups on similar cyclic amines has been shown to enhance topoisomerase I inhibitory activity, suggesting a potential pathway for 1-cyclohepten-1-amine in cancer therapy .

CompoundTopoisomerase I Inhibition Activity
1-Cyclohepten-1-aminePotential (to be studied)
CamptothecinStrong (reference compound)
AromathecinsVariable based on substitution

2. Neuropharmacological Effects

The trace amine-associated receptor 1 (TAAR1) has been identified as a target for compounds structurally similar to 1-cyclohepten-1-amine. Agonists of TAAR1 have demonstrated antipsychotic-like effects in preclinical models, indicating that such compounds may influence neurotransmitter systems involved in mood regulation and psychosis . The modulation of this receptor could provide insights into the neuropharmacological potential of 1-cyclohepten-1-amine.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of related compounds. For example, studies on oxidovanadium(V) complexes have shown varying degrees of cytotoxic effects against different cell lines, suggesting that structural modifications can significantly impact biological activity . Similar investigations into 1-cyclohepten-1-amine could elucidate its cytotoxic potential and therapeutic window.

Case Study: Anticancer Activity

A study focusing on the synthesis and evaluation of cyclic amines revealed that certain derivatives exhibited significant anticancer activity through topoisomerase inhibition. Although specific data on 1-cyclohepten-1-amine is limited, the trends observed suggest that this compound may also possess similar properties if appropriately modified .

Research Findings: Receptor Interaction

Research into TAAR1 agonists has highlighted the importance of structural features in determining receptor affinity and efficacy. Compounds with cyclic structures similar to 1-cyclohepten-1-amine were found to engage with TAAR1 effectively, leading to promising results in animal models . This suggests that 1-cyclohepten-1-amine could be further explored for its neuropharmacological applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Cyclohepten-1-amine derivatives in a laboratory setting?

  • Methodological Answer : Synthesis requires careful planning of reaction pathways. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, PISTACHIO databases) can predict feasible routes, prioritizing one-step reactions to minimize side products. For example, cyclopropane-containing derivatives (e.g., 1-Cyclopropyl-2-methylpropan-1-amine) benefit from ring-opening reactions under controlled conditions . Experimental protocols must specify catalysts, solvents, and purification steps to ensure reproducibility, as outlined in journal guidelines for detailed method sections .

Q. How should researchers characterize the purity and structural identity of 1-Cyclohepten-1-amine derivatives?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC. For novel compounds, elemental analysis and X-ray crystallography are critical. For example, cyclohexyl-amine derivatives (e.g., 5-Cyclohexyl-1,3,4-thiadiazol-2-amine) require comparative spectral data with known analogs . Journals mandate inclusion of raw spectral data in supplementary materials to validate claims .

Q. What stability concerns arise during storage of 1-Cyclohepten-1-amine derivatives?

  • Methodological Answer : Amines are prone to oxidation and hygroscopic degradation. Store derivatives under inert gas (N₂/Ar) at –20°C in airtight containers. Stability tests via periodic HPLC analysis (e.g., monitoring N-methyl-N-(2-methylpropyl)-1-cyclohexen-1-amine) can detect decomposition . Safety data sheets (SDS) recommend segregated waste storage to prevent hazardous interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sterically hindered 1-Cyclohepten-1-amine derivatives?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, bulky substituents (e.g., tert-butyl groups in 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]pyrrolidine) may require microwave-assisted synthesis to enhance reaction kinetics . Statistical validation (ANOVA) is essential to confirm significance of optimized parameters .

Q. How should researchers address contradictions in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer : Cross-validate conflicting data using alternative techniques. For instance, ambiguous NOESY correlations in cyclohepten-amine isomers can be resolved via computational NMR prediction (DFT) or independent synthesis of proposed structures . Journals emphasize transparent reporting of discrepancies and their resolution in discussion sections .

Q. What computational strategies are effective in predicting the reactivity of 1-Cyclohepten-1-amine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps. For example, cyclopropane ring strain in 1-Cyclopropyl-2-(4-methylphenyl)ethylamine influences nucleophilic attack sites, which DFT can quantify . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.